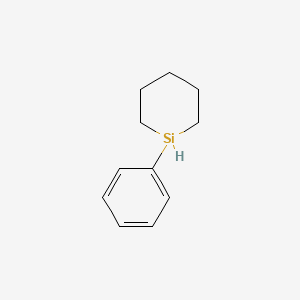

1-Phenylsilacyclohexane

Beschreibung

Eigenschaften

CAS-Nummer |

85125-33-3 |

|---|---|

Molekularformel |

C11H16Si |

Molekulargewicht |

176.33 g/mol |

IUPAC-Name |

1-phenylsilinane |

InChI |

InChI=1S/C11H16Si/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |

InChI-Schlüssel |

OJSIFXVZIBTTNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC[SiH](CC1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1-Phenylsilacyclohexan kann durch verschiedene Verfahren synthetisiert werden. Ein gebräuchlicher Syntheseweg umfasst die Hydrosilylierung von Phenylacetylen mit Cyclohexylsilan in Gegenwart eines Platinkatalysators. Die Reaktion findet typischerweise unter milden Bedingungen statt und liefert das gewünschte Produkt mit hoher Selektivität .

Die Verwendung effizienter Katalysatoren und Reaktionsbedingungen ist entscheidend, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

1-Phenylsilacyclohexan unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise liefert die Oxidation mit Wasserstoffperoxid typischerweise Silanolderivate, während die Reduktion mit Lithiumaluminiumhydrid Silanderivate erzeugt .

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Analysis

1-Phenylsilacyclohexane exhibits interesting conformational behavior influenced by its silacyclohexane framework. Studies using techniques such as gas electron diffraction and low-temperature NMR spectroscopy reveal that the compound prefers specific conformers in different environments. For instance, in solution at low temperatures, a significant predominance of the equatorial conformer (Ph_eq) is observed, while in the gas phase, the axial conformer (Ph_ax) is more prevalent . This conformational flexibility is critical for its reactivity and interactions with other molecules.

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating various silicon-containing compounds. Its ability to undergo functionalization allows chemists to introduce diverse substituents, thereby expanding its utility in synthetic pathways. For example, reactions involving this compound can lead to the formation of silanol derivatives, which are important for further transformations in silicon chemistry .

Materials Science

The incorporation of silicon into organic frameworks like this compound enhances the thermal stability and mechanical properties of polymers. Research indicates that silacyclohexanes can be used to develop new materials with improved performance characteristics for applications in coatings and adhesives. The unique properties of these materials stem from the presence of silicon, which contributes to better thermal and oxidative stability compared to traditional organic compounds .

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are being explored for their potential biological activities. The structural similarity to known pharmacophores allows researchers to investigate their efficacy as drug candidates. Preliminary studies suggest that modifications on the phenyl or silacyclohexane moiety could lead to compounds with enhanced biological activity or selectivity against certain targets .

Case Studies

Several case studies highlight the applications of this compound:

- Synthesis of Silanol Derivatives : A study demonstrated the synthesis of various silanol derivatives from this compound through hydrolysis reactions. The resulting silanols exhibited promising reactivity in further coupling reactions, showcasing their potential as intermediates in silicon-based drug development.

- Polymer Development : Research focused on incorporating this compound into polymer matrices revealed that these materials exhibited superior thermal stability compared to conventional polymers. The study emphasized the importance of silicon's presence in enhancing material properties.

Wirkmechanismus

The mechanism by which 1-Phenylsilacyclohexane exerts its effects is primarily through its interactions with other molecules. The silicon atom in the ring can participate in various chemical reactions, influencing the compound’s reactivity and stability. The phenyl group also plays a role in determining the compound’s overall properties, such as its hydrophobicity and electronic characteristics .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1-phenyl-1-silacyclohexane

The introduction of a methyl group at silicon in 1-methyl-1-phenyl-1-silacyclohexane inverts conformational preferences in the gas phase. While 1-phenylsilacyclohexane favors Pheq (62% gas phase), the methyl-substituted derivative shifts equilibrium toward the axial phenyl (Phax) conformer (58% Phax) . This inversion highlights the competing steric and electronic effects: the methyl group’s smaller conformational energy (A value) compared to phenyl allows steric interactions to dominate, favoring Phax when geminal substituents are present.

1-Phenyl-1-X-1-silacyclohexanes (X = F, Cl)

Halogen substituents (F, Cl) at silicon further modulate conformational equilibria. For 1-fluoro-1-phenylsilacyclohexane, electron diffraction and NMR studies show a stronger equatorial preference for phenyl (Pheq) due to the fluorine atom’s high electronegativity, which stabilizes the equatorial position via polar interactions . In contrast, 1-chloro-1-phenylsilacyclohexane exhibits reduced Pheq dominance, attributed to chlorine’s larger size and weaker electronegativity .

Carbon Analogs: Phenylcyclohexanes

1-Phenylcyclohexane

In carbon-based 1-phenylcyclohexane, the phenyl group overwhelmingly prefers the equatorial position (100% Pheq in gas phase) due to severe 1,3-diaxial repulsions in the axial conformation . This contrasts starkly with this compound’s 62% Pheq gas-phase ratio, underscoring silicon’s ability to mitigate steric strain and tolerate axial substituents.

1-Methyl-1-phenylcyclohexane

The carbon analog 1-methyl-1-phenylcyclohexane exhibits a 28:72 Pheq:Phax ratio in the gas phase, defying predictions based on A values (phenyl > methyl) . This anomaly arises from hyperconjugative interactions and steric compression at carbon, which are less pronounced in silacyclohexanes due to silicon’s longer bond lengths .

Heterocyclohexanes with Oxygen or Nitrogen

3-Phenyl-3-silatetrahydropyran

Replacing a carbon with silicon in oxygen-containing heterocycles (e.g., 3-phenyl-3-silatetrahydropyran) introduces Hortho···O hydrogen bonding in the Phax conformer, increasing the Phax/Pheq ratio to 1.63 (gas phase) compared to 1.38 in 1-methyl-1-phenyl-1-silacyclohexane . Such interactions are absent in carbon-based tetrahydropyrans, emphasizing silicon’s role in facilitating non-covalent stabilization.

1,3-Dimethyl-1,3-azasilinane

In nitrogen-containing silacyclohexanes, conformational preferences invert between gas and solution phases.

Data Tables

Table 1. Conformational Equilibria of Selected Silacyclohexanes and Analogs

Table 2. Substituent Effects on Conformational Energy (A Values)

| Substituent | A Value (kcal/mol) in Silacyclohexanes | A Value (kcal/mol) in Cyclohexanes |

|---|---|---|

| Phenyl | 2.1 ± 0.3 | 2.8 ± 0.2 |

| Methyl | 0.9 ± 0.2 | 1.7 ± 0.1 |

| Fluoro | 1.4 ± 0.2 | 0.3 ± 0.1 |

Key Findings

Phase-Dependent Behavior : Silacyclohexanes exhibit inversions in conformational equilibria between gas and solution phases, unlike carbon analogs .

Substituent Hierarchy : The phenyl group’s conformational energy in silacyclohexanes (2.1 kcal/mol) is lower than in cyclohexanes (2.8 kcal/mol), reducing its equatorial dominance .

Heteroatom Interactions: Oxygen and nitrogen in silaheterocyclohexanes enable non-classical stabilization (e.g., Hortho···O), altering conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.